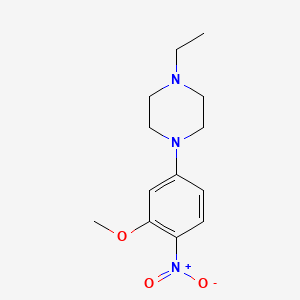
4-chloro-N-methylpyridine-3-carboxamide
Übersicht
Beschreibung
4-Chloro-N-methylpyridine-3-carboxamide, also known as 4-chloro-N-methylpicolinamide, is a chemical compound with the molecular formula C7H7ClN2O and a molecular weight of 170.6 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a chlorine atom and a carboxamide group . The SMILES string representation of the molecule isCNC(=O)c1cc(Cl)ccn1 . Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 170.60 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Safety and Hazards
Eigenschaften
CAS-Nummer |
62458-78-0 |
|---|---|
Molekularformel |
C7H7ClN2O |
Molekulargewicht |
170.59 g/mol |
IUPAC-Name |
4-chloro-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H7ClN2O/c1-9-7(11)5-4-10-3-2-6(5)8/h2-4H,1H3,(H,9,11) |
InChI-Schlüssel |
JWPKMXPQNPSIGE-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(C=CN=C1)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


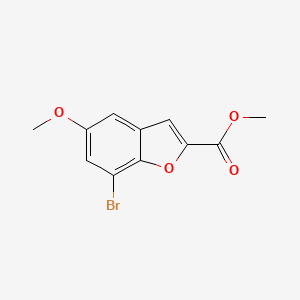
![1-[4-(3-Chloropropyl)phenyl]ethanone](/img/structure/B8763647.png)
![N-[2-(5-Ethyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B8763653.png)
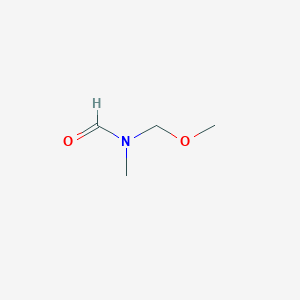
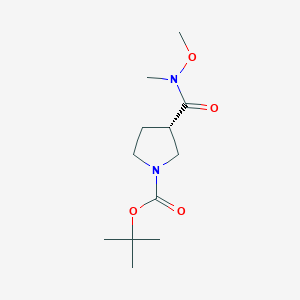
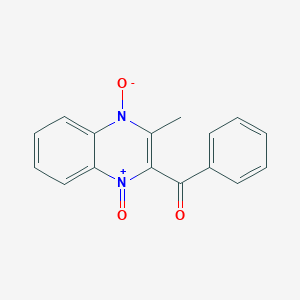
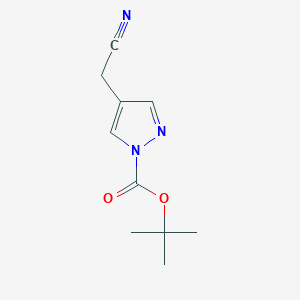

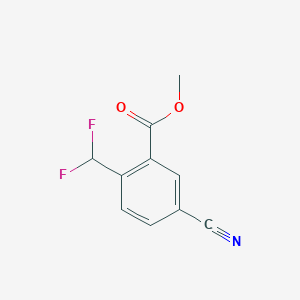

![2-Chloro-3-phenylpyrazolo[1,5-A]pyridine](/img/structure/B8763734.png)

